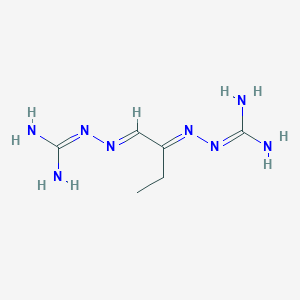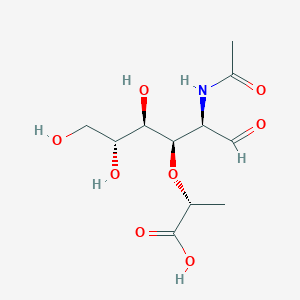
Erbium(III) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium(III) chloride, also known as this compound, is a chemical compound with the formula ErCl₃. It is a violet solid that is highly hygroscopic, meaning it readily absorbs moisture from the air. This compound is primarily used in the preparation of erbium metal and has various applications in scientific research and industry .
Mechanism of Action
Erbium(III) chloride, also known as Erbium trichloride, is a violet solid with the formula ErCl3 . This compound has a variety of applications in different fields, including its use as a catalyst and in the preparation of erbium metal .
Target of Action
This compound primarily targets chemical reactions as a catalyst. It has been demonstrated in the acylation of alcohols and phenols and in an amine functionalisation of furfural . It is also a catalyst for Friedel–Crafts-type reactions .
Mode of Action
This compound interacts with its targets by accelerating the rate of chemical reactions. As a catalyst, it lowers the activation energy required for the reaction to proceed, thereby increasing the reaction rate .
Biochemical Pathways
Its catalytic properties suggest that it can influence a variety of chemical reactions, particularly those involving the acylation of alcohols and phenols, and the functionalisation of amines .
Pharmacokinetics
It is known to be soluble in water , which could potentially influence its bioavailability.
Result of Action
The primary result of this compound’s action is the acceleration of chemical reactions. By acting as a catalyst, it enables reactions to proceed more quickly and efficiently .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility in water suggests that the presence of water can affect its efficacy as a catalyst. Additionally, its stability may be affected by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
Erbium(III) chloride is known to be a powerful catalyst for the acylation of alcohols and phenols . It interacts with these biomolecules to facilitate biochemical reactions . The nature of these interactions is primarily catalytic, with this compound enhancing the rate of reaction .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its role as a catalyst. It can facilitate the acylation of alcohols and phenols, likely through binding interactions with these molecules .
Metabolic Pathways
Its primary known biochemical role is as a catalyst in the acylation of alcohols and phenols .
Preparation Methods
Erbium(III) chloride can be synthesized through several methods. One common method involves the reaction of erbium oxide (Er₂O₃) with ammonium chloride (NH₄Cl). The reaction proceeds in two steps:
- Er₂O₃ + 10 NH₄Cl → 2 (NH₄)₂ErCl₅ + 6 H₂O + 6 NH₃
- (NH₄)₂ErCl₅ → ErCl₃ + 2 HCl + 2 NH₃
In the first step, erbium oxide reacts with ammonium chloride to form the ammonium salt of the pentachloride. In the second step, this salt is heated in a vacuum at 350-400°C to produce erbium trichloride .
Chemical Reactions Analysis
Erbium(III) chloride undergoes various chemical reactions, including:
Oxidation and Reduction: As a rare earth metal chloride, erbium trichloride can participate in redox reactions. For example, it can be reduced to erbium metal using reducing agents like lithium or sodium.
Substitution Reactions: this compound can undergo substitution reactions where the chloride ions are replaced by other ligands. This is often seen in coordination chemistry where erbium forms complexes with different ligands.
Catalytic Reactions: This compound is used as a catalyst in several organic reactions, such as the acylation of alcohols and phenols, and in amine functionalization of furfural.
Scientific Research Applications
Erbium(III) chloride has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various erbium compounds and as a catalyst in organic reactions.
Medicine: It is used in the development of new materials for radiation therapy and imaging.
Comparison with Similar Compounds
Erbium(III) chloride is similar to other rare earth metal chlorides, such as holmium(III) chloride and thulium(III) chloride. These compounds share similar chemical properties and are often used in similar applications. erbium trichloride is unique in its specific applications in fiber optics and bioactive materials .
Similar Compounds
- Holmium(III) chloride (HoCl₃)
- Thulium(III) chloride (TmCl₃)
- Yttrium(III) chloride (YCl₃)
These compounds, like erbium trichloride, are used in various scientific and industrial applications, but each has unique properties that make them suitable for specific uses.
Properties
CAS No. |
10138-41-7 |
|---|---|
Molecular Formula |
Cl3Er |
Molecular Weight |
273.61 g/mol |
IUPAC Name |
erbium(3+);trichloride |
InChI |
InChI=1S/3ClH.Er/h3*1H;/q;;;+3/p-3 |
InChI Key |
HDGGAKOVUDZYES-UHFFFAOYSA-K |
SMILES |
Cl[Er](Cl)Cl |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Er+3] |
Key on ui other cas no. |
10138-41-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239044.png)

![2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B239054.png)


![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239089.png)

![4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid](/img/structure/B239138.png)

